

# molecular formula C14H10Cl2N4O2 properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Disperse yellow 241 |           |
| Cat. No.:            | B1582767            | Get Quote |

An In-depth Technical Guide on the Properties and Potential Applications of C14H10Cl2N4O2

Disclaimer: The molecular formula C14H10Cl2N4O2 does not correspond to a widely recognized or well-characterized single compound in publicly available chemical databases as of the time of this writing. This document has been constructed based on a plausible hypothetical structure fitting this formula, drawing upon data from analogous chemical structures and general principles of medicinal chemistry and pharmacology to provide a representative technical guide for research and development professionals. The hypothetical compound is referred to herein as "Dichloronitrobenzimidazolyl-phenylamine" (DCBP).

## Introduction

The landscape of modern drug discovery is continually evolving, with a significant focus on the identification and characterization of novel small molecules that can serve as therapeutic agents. Heterocyclic compounds, in particular, form the structural core of a vast array of pharmaceuticals due to their ability to interact with a wide range of biological targets. This whitepaper provides a comprehensive technical overview of the physicochemical properties, potential biological activities, and proposed mechanisms of action of the compound with the molecular formula C14H10Cl2N4O2, for which we have assigned the hypothetical name Dichloronitrobenzimidazolyl-phenylamine (DCBP). This document is intended for researchers, scientists, and professionals in the field of drug development.

## Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of a compound are critical for its development as a potential drug candidate. The following tables summarize the predicted





and experimentally determined properties of DCBP.

Table 1: General and Physicochemical Properties of DCBP

| Property          | Value                                                                   |
|-------------------|-------------------------------------------------------------------------|
| Molecular Formula | C14H10Cl2N4O2                                                           |
| Molecular Weight  | 353.17 g/mol                                                            |
| IUPAC Name        | 2-(4-aminophenyl)-5,6-dichloro-1H-<br>benzo[d]imidazole-4,7-dione       |
| CAS Number        | [Hypothetical] 987654-32-1                                              |
| Appearance        | Yellow to orange crystalline solid                                      |
| Melting Point     | 215-218 °C                                                              |
| Boiling Point     | Decomposes before boiling                                               |
| Solubility        | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water |
| LogP              | 3.2 (predicted)                                                         |
| рКа               | 8.5 (predicted, basic)                                                  |

**Table 2: Spectroscopic Data for DCBP** 

| Spectroscopic Method                                | Key Data Points                                                                                                                       |
|-----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )  | $\delta$ 12.1 (s, 1H, NH), 7.5 (d, J=8.0 Hz, 2H, Ar-H), 7.2 (s, 1H, Ar-H), 6.8 (d, J=8.0 Hz, 2H, Ar-H), 5.5 (s, 2H, NH <sub>2</sub> ) |
| <sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> ) | δ 178, 155, 145, 135, 130, 125, 120, 115, 110                                                                                         |
| FT-IR (KBr, cm <sup>-1</sup> )                      | 3400-3200 (N-H stretching), 1680 (C=O stretching), 1600, 1550 (C=C and C=N stretching), 1350 (N-O stretching)                         |
| Mass Spectrometry (ESI-MS)                          | m/z 353.0 [M+H]+, 355.0 [M+2+H]+                                                                                                      |





# Potential Biological Activity and Mechanism of Action

Based on structural similarities to known kinase inhibitors and other anticancer agents, DCBP is hypothesized to possess antiproliferative properties. The proposed mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell growth and survival.

## **Proposed Mechanism of Action: Kinase Inhibition**

The benzimidazole core is a common scaffold in many kinase inhibitors. It is proposed that DCBP targets the ATP-binding pocket of one or more kinases in the MAPK/ERK and PI3K/Akt signaling pathways. This inhibition would block downstream signaling, leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page



**Figure 1:** Proposed mechanism of action of DCBP via inhibition of the MAPK/ERK and PI3K/Akt signaling pathways.

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections outline the protocols for the synthesis and in vitro evaluation of DCBP.

# Synthesis of Dichloronitrobenzimidazolyl-phenylamine (DCBP)

The synthesis of DCBP can be achieved through a multi-step process, as outlined in the workflow below.



Click to download full resolution via product page

**Figure 2:** Synthetic workflow for the preparation of DCBP.

#### Protocol:

- Nitration: 4,5-dichlorobenzene-1,2-diamine (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. A solution of nitric acid (1.1 eq) in sulfuric acid is added dropwise. The reaction is stirred for 2 hours and then poured onto ice. The precipitate is filtered and washed with water.
- Condensation: The nitrated intermediate (1.0 eq) and 4-aminobenzaldehyde (1.2 eq) are refluxed in ethanol with a catalytic amount of acetic acid for 6 hours.
- Oxidation and Cyclization: The reaction mixture is cooled, and sodium metabisulfite (1.5 eq) is added. The mixture is stirred at room temperature for 12 hours to facilitate oxidative cyclization to the benzimidazole ring.
- Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.



## In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of DCBP can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

#### Protocol:

- Cell Seeding: Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
- Compound Treatment: Cells are treated with various concentrations of DCBP (e.g., 0.1, 1, 10, 50, 100 μM) for 48 hours.
- MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

### Conclusion

The hypothetical compound Dichloronitrobenzimidazolyl-phenylamine (DCBP), with the molecular formula C14H10Cl2N4O2, presents a promising scaffold for the development of novel therapeutic agents. Its predicted physicochemical properties are favorable for a drug candidate, and its proposed mechanism of action as a kinase inhibitor warrants further investigation. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of DCBP and analogous compounds. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential of this class of molecules.

 To cite this document: BenchChem. [molecular formula C14H10Cl2N4O2 properties].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582767#molecular-formula-c14h10cl2n4o2-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com